Benzyl 2-nitro-5-(trifluoromethyl)phenyl sulfide
Description
Benzyl 2-nitro-5-(trifluoromethyl)phenyl sulfide is an organosulfur compound characterized by a benzyl group attached via a sulfide linkage to a substituted phenyl ring. The phenyl ring bears a nitro group at the 2-position and a trifluoromethyl (-CF₃) group at the 5-position. This combination of functional groups confers unique electronic and steric properties, making the compound of interest in pharmaceutical and materials chemistry. The nitro group is a strong electron-withdrawing group (EWG), while the trifluoromethyl group enhances lipophilicity and metabolic stability.
Properties
IUPAC Name |
2-benzylsulfanyl-1-nitro-4-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO2S/c15-14(16,17)11-6-7-12(18(19)20)13(8-11)21-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRMFJQGYQLBIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(C=CC(=C2)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-nitro-5-(trifluoromethyl)phenyl sulfide typically involves the reaction of benzyl halides with 2-nitro-5-(trifluoromethyl)thiophenol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or dimethylformamide (DMF) to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-nitro-5-(trifluoromethyl)phenyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder or catalytic hydrogenation.
Substitution: The benzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Iron powder, catalytic hydrogenation with palladium on carbon.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Reactions
Benzyl 2-nitro-5-(trifluoromethyl)phenyl sulfide features a unique structure that includes a nitro group, a trifluoromethyl group, and a sulfide linkage. These functional groups contribute to the compound's reactivity and potential applications.
Types of Reactions
- Oxidation : The compound can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide.
- Reduction : The nitro group can be reduced to an amino group through methods such as catalytic hydrogenation.
- Substitution : The benzyl group can undergo nucleophilic substitution with various nucleophiles, leading to diverse derivatives.
Major Products from Reactions
- From Oxidation : Sulfoxides and sulfones.
- From Reduction : Amino derivatives.
- From Substitution : Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has been investigated for several scientific applications:
Chemistry
- Building Block for Synthesis : It serves as a precursor in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups which enhance biological activity and stability.
Biology
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various microbial strains. Its structure allows it to interact effectively with cellular components, potentially disrupting their functions.
- Anticancer Activity : In vitro studies have shown that the compound can induce apoptosis in cancer cells, demonstrating significant cytotoxicity against human tumor cell lines at nanomolar concentrations. The mechanism likely involves redox reactions facilitated by the nitro group and interactions with thiol-containing biomolecules due to the sulfide linkage.
Industrial Applications
The compound is also valuable in industrial applications:
- Production of Specialty Chemicals : It is utilized in creating specialty chemicals that require specific properties imparted by the trifluoromethyl and nitro groups.
- Drug Development : Its unique chemical structure makes it a candidate for drug development, particularly in designing new antimicrobial or anticancer agents.
Case Studies
- Antimicrobial Testing : Studies have demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values often fall within the low µg/mL range.
- Antitumor Efficacy : In vitro assays conducted by institutions like the National Cancer Institute revealed GI50 values as low as 0.1 µM against melanoma cell lines, indicating strong potential for further development.
- Biofilm Inhibition Studies : The compound has shown promise in inhibiting biofilm formation, which is crucial for combating bacterial resistance.
Mechanism of Action
The mechanism of action of Benzyl 2-nitro-5-(trifluoromethyl)phenyl sulfide involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. The sulfide linkage allows for potential interactions with thiol-containing biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural Comparisons
Key structural analogs include compounds with variations in substituents, oxidation states of sulfur, or replacement of functional groups.
Key Observations :
- The nitro group in the target compound distinguishes it from analogs like 1-(benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene, which has a fluorine atom instead.
- Sulfide vs. Sulfone : The target compound’s sulfide group contrasts with the sulfone (-SO₂-) in 2-(methylsulfonyl)-5-(trifluoromethyl)benzonitrile. Sulfides are more susceptible to oxidation but less polar than sulfones, affecting solubility and stability .
Physical and Chemical Properties
- Boiling Point and Density : While direct data for the target compound is unavailable, analogs like 2-(methylsulfonyl)-5-(trifluoromethyl)benzonitrile exhibit a predicted boiling point of 380.7±42.0 °C and density of 1.48 g/cm³ . The target compound’s nitro group may increase density due to higher molecular weight.
- Solubility: The trifluoromethyl group enhances lipophilicity, but the nitro group may reduce solubility in nonpolar solvents compared to fluorine-substituted analogs .
Biological Activity
Benzyl 2-nitro-5-(trifluoromethyl)phenyl sulfide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, highlighting its mechanisms, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a unique chemical structure that includes a nitro group, a trifluoromethyl group, and a sulfide linkage. These functional groups contribute to its biological activity:
- Nitro Group : Can undergo redox reactions, forming reactive intermediates that interact with cellular components.
- Trifluoromethyl Group : Enhances lipophilicity, facilitating penetration into biological membranes.
- Sulfide Linkage : Capable of forming covalent bonds with thiol groups in proteins, potentially altering their function.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound has shown promise in the following areas:
- Antimicrobial Activity : Preliminary investigations suggest potential effectiveness against various microbial strains.
- Anticancer Activity : The compound has been tested for its ability to induce apoptosis in cancer cells. In vitro studies demonstrated significant cytotoxicity against human tumor cell lines at nanomolar concentrations .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies indicate that the position and nature of substituents on the benzyl ring significantly influence its anticancer properties. For instance:
- Compounds with specific substitutions showed enhanced cytotoxicity against cancer cell lines such as MCF and U87 glioblastoma, with IC50 values ranging from 25.72 μM to 45.2 μM .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| This compound | 25.72 ± 3.95 | MCF |
| Modified derivative | 45.2 ± 13.0 | U87 |
Study on Anticancer Properties
A study conducted by Goreti Ribeiro Morais et al. examined the anticancer activity of various benzyl derivatives, including this compound. The results indicated that this compound could suppress tumor growth in vivo when administered to tumor-bearing mice, showcasing its potential as an effective anticancer agent .
Evaluation of Antimicrobial Activity
Research has also focused on the antimicrobial properties of this compound. Although specific data on bacterial strains is limited, initial evaluations suggest that it may exhibit activity against certain pathogens, warranting further investigation into its efficacy as an antimicrobial agent.
Q & A
Q. What are the common synthetic routes for Benzyl 2-nitro-5-(trifluoromethyl)phenyl sulfide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: Synthesis of this compound typically involves nucleophilic aromatic substitution or metal-free organophotoredox catalysis. For example, late-stage trifluoromethylthiolation of benzylic C–H bonds using aryl ketones under mild organophotoredox conditions can yield analogs with 51–73% efficiency . Optimization strategies include:
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Conditions | Reference |
|---|---|---|---|---|
| Organophotoredox | 51–73 | >95 | Eosin Y, blue LED, RT | |
| Nucleophilic Substitution | 40–60 | 90–95 | NaH, DMF, 80°C |
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
Methodological Answer:
- HPLC/LCMS: Use reversed-phase HPLC (C18 column) with trifluoroacetic acid (TFA) mobile phase. Retention time: ~1.25 minutes under SMD-TFA05 conditions . LCMS confirms molecular weight (e.g., m/z 757 [M+H]+ for analogs) .
- NMR Spectroscopy: NMR identifies trifluoromethyl (-CF) shifts (δ: -60 to -65 ppm). NMR resolves benzyl protons (δ: 4.5–5.0 ppm) .
- Elemental Analysis: Validate sulfur (S) and fluorine (F) content via combustion analysis (±0.3% tolerance) .
Q. Table 2: Key Analytical Parameters
| Technique | Parameter | Value/Range | Reference |
|---|---|---|---|
| HPLC | Retention Time | 1.25 minutes | |
| NMR | -CF Chemical Shift | δ -62.5 ppm | |
| Elemental | % S | Theoretical: 9.8% |
Advanced Research Questions
Q. How does the presence of the nitro and trifluoromethyl groups influence the electronic properties and reactivity of this compound in cross-coupling reactions?
Methodological Answer: The electron-withdrawing nitro (-NO) and -CF groups deactivate the aromatic ring, reducing electrophilic substitution but enhancing oxidative stability. Key considerations:
- Electronic Effects: Hammett constants (σ for -CF: 0.43; -NO: 1.49) predict reduced electron density at the para position, favoring nucleophilic attack .
- Reactivity in Cross-Coupling: Use Pd-catalyzed Suzuki-Miyaura coupling with electron-deficient aryl boronic acids. Pre-activate the sulfide with oxidizing agents (e.g., mCPBA) to form sulfone intermediates for improved coupling efficiency .
Q. What are the thermal and aqueous stability profiles of this compound under high-temperature conditions, and how can conflicting data from different studies be reconciled?
Methodological Answer:
- Thermal Stability: At 250°C, aryl sulfides with bulky substituents (e.g., -CF) show <10% decomposition over 24 hours, whereas simpler sulfides degrade rapidly . Contradictions arise from differing substituent effects; always validate using thermogravimetric analysis (TGA).
- Aqueous Stability: Hydrolysis at 100°C in acidic (pH <3) or basic (pH >10) conditions leads to sulfoxide formation. Use buffered solutions (pH 5–7) to stabilize the compound .
Q. Table 3: Stability Under Extreme Conditions
| Condition | Temperature (°C) | Degradation (%) | Time (h) | Reference |
|---|---|---|---|---|
| Dry N | 250 | 8 | 24 | |
| Aqueous (pH 2) | 100 | 35 | 12 |
Q. What methodological challenges arise in the crystallographic determination of this compound, and how can SHELX software be employed to address them?
Methodological Answer:
- Challenges: The compound’s flexibility and -CF group cause disorder in crystal lattices. High-resolution data (≤1.0 Å) is critical.
- SHELX Workflow:
Q. How can researchers design experiments to investigate the potential pharmacological activity of this compound, particularly in modulating inflammatory pathways?
Methodological Answer:
- Target Identification: Screen against NLRP3 inflammasome using cell-based assays (e.g., IL-1β ELISA in LPS-primed macrophages) .
- Dose-Response Studies: Test concentrations from 1 nM–100 µM to determine IC. Include positive controls (e.g., CY-09, IC = 2.1 µM) .
- Mechanistic Probes: Use fluorescence polarization to assess binding affinity to NLRP3’s NACHT domain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
